molecular formula C15H12ClN3O5 B6197272 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide CAS No. 1957235-51-6

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide

Cat. No.: B6197272
CAS No.: 1957235-51-6
M. Wt: 349.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide” is a thalidomide analogue . Thalidomide is known to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein . This compound features a chloroacetamide, which is a thiol-specific reactive group .

Mechanism of Action

As a thalidomide analogue, this compound recruits E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein . This structure features a chloroacetamide, which is a thiol-specific reactive group .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide' involves the reaction of 2-chloroacetyl chloride with N-(2,6-dioxopiperidin-3-yl)phthalimide, followed by the reaction of the resulting intermediate with 5-amino-2,3-dihydro-1H-isoindole-1,3-dione.", "Starting Materials": [ "2-chloroacetyl chloride", "N-(2,6-dioxopiperidin-3-yl)phthalimide", "5-amino-2,3-dihydro-1H-isoindole-1,3-dione" ], "Reaction": [ "Step 1: 2-chloroacetyl chloride is added dropwise to a solution of N-(2,6-dioxopiperidin-3-yl)phthalimide in dry dichloromethane at 0°C. The reaction mixture is stirred at room temperature for 2 hours.", "Step 2: The resulting intermediate is purified by column chromatography to obtain the desired product.", "Step 3: The purified intermediate is then added to a solution of 5-amino-2,3-dihydro-1H-isoindole-1,3-dione in dry dichloromethane. The reaction mixture is stirred at room temperature for 2 hours.", "Step 4: The resulting product is purified by column chromatography to obtain the final compound '2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide'." ] }

CAS No.

1957235-51-6

Molecular Formula

C15H12ClN3O5

Molecular Weight

349.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.